5-Bromo-2-fluoro-3-methylbenzoic acid
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Overview
Description
“5-Bromo-2-fluoro-3-methylbenzoic acid” is a chemical compound with the CAS Number: 1427382-02-2 . It has a molecular weight of 233.04 . The IUPAC name for this compound is this compound . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . The InChI key for this compound is PASLKUKYXZAJOF-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2-fluoro-3-methylbenzoic acid is a compound that has been explored for its potential applications in various chemical syntheses and reactions due to its unique structural features. Studies have shown that halogenated benzoic acids, like this compound, can serve as critical intermediates in the synthesis of pharmacologically active compounds. For instance, the synthesis of pharmacologically active benzo[b]thiophen derivatives involves the cyclisation of halogenophenylthio acetones, where compounds similar to this compound play a crucial role (Chapman, Clarke, & Sawhney, 1968).
Role in Organic Synthesis
The compound's halogenated structure makes it a valuable building block in organic synthesis. For example, in the synthesis of 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, an aromatic constituent of calichemicin antibiotics, compounds with a similar structure to this compound are utilized. Such syntheses are crucial for developing new antibiotics and understanding their chemical nature (Laak & Scharf, 1989).
Material Science and Molecular Structure Analysis
In material science, the crystallographic study of halogenated benzoic acids, including derivatives similar to this compound, helps in understanding their electronic structure and molecular electrostatic potential. This information is essential for designing materials with specific electronic properties, which can be applied in various technological applications (Pramanik et al., 2019).
Environmental and Biological Research
In environmental and biological research, the study of fluorinated compounds and their metabolic pathways can provide insights into environmental degradation processes and the biological breakdown of complex organic molecules. For instance, the use of fluorinated analogs to study the degradation of m-cresol by a methanogenic consortium sheds light on the demethylation reactions and the formation of methane, highlighting the potential environmental impact of halogenated compounds (Londry & Fedorak, 1993).
Safety and Hazards
Future Directions
There are ongoing studies related to compounds similar to “5-Bromo-2-fluoro-3-methylbenzoic acid”. For instance, a recent study reported an enantioselective nickel-catalysed strategy for the construction of axially chiral alkenes . This suggests that there may be potential future directions for the study and application of “this compound” and similar compounds.
Mechanism of Action
Mode of Action
The mode of action of 5-Bromo-2-fluoro-3-methylbenzoic acid is likely to involve interactions with its targets through processes such as free radical bromination, nucleophilic substitution, and oxidation . The bromine atom in the compound can participate in free radical reactions, while the carboxylic acid group can engage in nucleophilic substitution reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, and impacts on cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the target cells or tissues .
Properties
IUPAC Name |
5-bromo-2-fluoro-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASLKUKYXZAJOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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